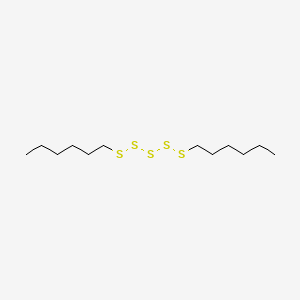
Dihexyl pentasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl pentasulphide is an organic compound with the chemical formula C12H26S5. It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexyl pentasulphide can be synthesized through the reaction of hexyl mercaptan with sulfur. The reaction typically involves heating hexyl mercaptan with elemental sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hexyl mercaptan and sulfur are combined under controlled conditions. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl pentasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of thiols or other reduced sulfur compounds.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or other reduced sulfur compounds .
Aplicaciones Científicas De Investigación
Dihexyl pentasulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s potential medicinal properties are being investigated for applications in drug development.
Industry: this compound is used in the production of lubricants, additives, and other industrial products.
Mecanismo De Acción
The mechanism of action of dihexyl pentasulphide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorus pentasulfide: A compound with similar sulfur content, used in various industrial applications.
Diphosphorus trisulfide: Another sulfur-containing compound with distinct chemical properties and applications.
Uniqueness
Compared to other sulfur-containing compounds, dihexyl pentasulphide offers distinct advantages in terms of stability and versatility in chemical reactions .
Propiedades
Número CAS |
4089-56-9 |
|---|---|
Fórmula molecular |
C12H26S5 |
Peso molecular |
330.7 g/mol |
Nombre IUPAC |
1-(hexylpentasulfanyl)hexane |
InChI |
InChI=1S/C12H26S5/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
CVKMVKOPUGPBSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSSSSSCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


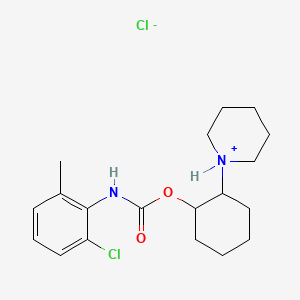
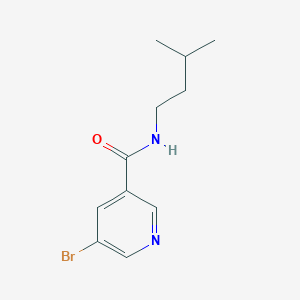
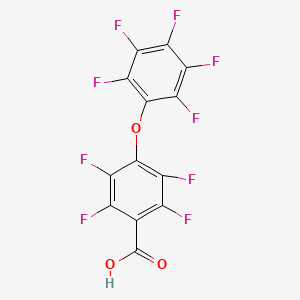
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)



![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
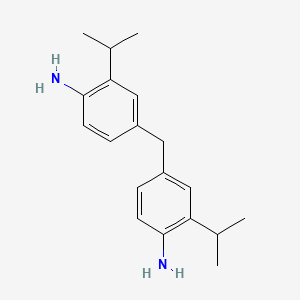

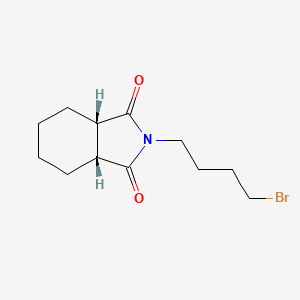


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
